molecular formula C10-H17-Cl2-N-O-S B166000 Diallate CAS No. 2303-16-4

Diallate

Cat. No. B166000
CAS RN: 2303-16-4
M. Wt: 270.22 g/mol
InChI Key: SPANOECCGNXGNR-UHFFFAOYSA-N
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Description

Diallate is a thiocarbamate herbicide used to control weeds and grasses amongst crops. It can be applied to the soil before planting or to the growing crops. It is used on alfalfa, alsike clover, barley, corn, flax, soybeans, lentils, peas, potatoes, red clover, sugar beets, and sweet clover .


Synthesis Analysis

Dithiocarbamates, such as Diallate, are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis is commonly achieved in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .


Molecular Structure Analysis

The molecular formula of Diallate is C10H17Cl2NOS. The IUPAC name is S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate . The structure of Diallate includes a tertiary amine .


Chemical Reactions Analysis

Diallate, as a thiocarbamate ester, can generate flammable gases when combined with aldehydes, nitrides, and hydrides. Thiocarbamates are incompatible with acids, peroxides, and acid halides .


Physical And Chemical Properties Analysis

The average mass of Diallate is 270.219 Da . It is a thiocarbamate herbicide, which are mostly liquids or solids with low melting points .

Scientific Research Applications

1. Impact on Lipid Metabolism in Monocotyledons

Diallate, a thiocarbamate herbicide, has been found to significantly affect lipid metabolism in various monocotyledonous plants. Research by Abulnaja and Harwood (1991) demonstrated that diallate reduces the labelling of very long-chain fatty acids (20–24 carbons) from [1-14C] acetate, without altering de novo synthesis, indicating its influence on plant surface layers like waxes and cutin Abulnaja & Harwood, 1991.

2. Inhibition of Gibberellin Biosynthesis

Wilkinson (1986) investigated the impact of diallate on sorghum growth and gibberellin biosynthesis. The study found that diallate significantly inhibited the growth of sorghum seedlings and gibberellin (GA) precursor biosynthesis in a cell-free enzyme preparation from unruptured, etiolated sorghum coleoptiles. This inhibition correlated with field use application concentrations, highlighting diallate's role in plant growth regulation Wilkinson, 1986.

3. Effects on Wild Oat and Wheat Cells

Banting (1970) explored the effects of diallate on the growth and mitotic activity of wild oat and wheat cells. The study observed that diallate vapor caused more damage to shoot tissue than root tissue in wild oat, with a significant reduction in mitotic activity and shoot inhibition in wheat. This research provides insights into the selective toxicity of diallate on different plant tissues Banting, 1970.

4. Activation Mechanism and Mutagenic Activity

Research by Schuphan, Rosen, and Casida (1979) revealed the activation mechanism of diallate, where it transforms into a potent bacterial mutagen, 2-chloroacrolein, through various chemical reactions. This study provided crucial insights into the mutagenic properties of diallate and its potential impacts Schuphan et al., 1979.

Safety And Hazards

Diallate is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin. It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate
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InChI

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5-
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InChI Key

SPANOECCGNXGNR-UITAMQMPSA-N
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Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl
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Isomeric SMILES

CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl
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Molecular Formula

C10H17Cl2NOS
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DSSTOX Substance ID

DTXSID8058326
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Molecular Weight

270.22 g/mol
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Physical Description

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline]
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Boiling Point

150 °C @ 9 MM HG
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Flash Point

77 °C, 96 C deg (open cup); 77 °C (closed cup)
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Solubility

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C.
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Density

1.188 @ 25 °C/15.6 °C
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Vapor Pressure

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C
Record name Diallate
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Impurities

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process.
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Product Name

Diallate

Color/Form

BROWN LIQUID, Oily liquid

CAS RN

2303-16-4, 17708-57-5
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Melting Point

25-30 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
YS Chen, I Schuphan, JE Casida - Journal of agricultural and food …, 1979 - ACS Publications
… -diallate (structure shown) and irans-diallate [structure with substituents (Cl) and (H) replacing H and Cl]. Yields are percentages relative to starting cis- andiran.s-diallate in the mouse …
Number of citations: 68 pubs.acs.org
RG Burns, WP Gibson - Agrochemicals in soils, 1980 - books.google.com
This paper contrasts the routes of loss of three pesticides from a silt loam soil. The biological and nonbiological breakdown of 2, 4-D, diallate, and malathion were assessed in both …
Number of citations: 5 books.google.com
JPE Anderson, KH Domsch - Archives of Environmental Contamination …, 1980 - Springer
… diallate was extractable from diallate + chlorpyrifos soils than those which contained diallate only or diallate + … appreciable changes in the rates of diallate degradation. The half-life of …
Number of citations: 16 link.springer.com
JPE Anderson - Soil Biology and Biochemistry, 1981 - Elsevier
… 2) show the nearly perfect relationship between the quantity of diallate in solution and diallate dissipation. As was previously indicated, diallate loss from soil is related to its degradation …
Number of citations: 79 www.sciencedirect.com
I Schuphan, JD Rosen, JE Casida - Science, 1979 - science.org
… Sulfoxide metabolites have not been reported for diallate, … Diallate, the most potent promutagen, received the greatest … 0WC, we were able to prepare diallate and triallate sulfoxides and …
Number of citations: 70 www.science.org
R Grover - Weed Science, 1974 - cambridge.org
… and diallate determined by injecting the benzene extract directly into the gas … The diallate isomers appeared as one single peak with a retention time of 2 min. The amounts of diallate in …
Number of citations: 60 www.cambridge.org
JD Banting - Weed Science, 1970 - cambridge.org
… diallate in wheat. They also indicated that shoot tissue of wheat and wild oat is more sensitive than root tissue to diallate (5… wheat following exposure to diallate might show differences in …
Number of citations: 46 www.cambridge.org
I Schuphan, JE Casida - Journal of Agricultural and Food …, 1979 - ACS Publications
… thio-carbamates such as diallate and triallate herbicides with … Metabolism of the diallate isomers proceeds via their … Theherbicidal activities of diallate and triallate probably result …
Number of citations: 39 pubs.acs.org
R Jacobsohn, RN Andersen - Weed Science, 1968 - cambridge.org
We evaluated 214 lines of wild oat (Avena fatua L.) for response to S-2,3-dichloroallyl N,N-diisopropylthiolcarbamate (diallate), S-2,3,3-trichloroaHyl N,N-diisopropylthiolcarbamate (…
Number of citations: 48 www.cambridge.org
RE Wilkinson - Plant physiology, 1974 - academic.oup.com
… diallate concentration increased, epicuticular fatty acid content decreased. Fatty alcohol content was maximal in plants treated with 0.28 kilograms per hectare diallate … hectare diallate. …
Number of citations: 39 academic.oup.com

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